molecular formula C20H22Cl2N2O6 B1674714 Lemildipine CAS No. 94739-29-4

Lemildipine

Cat. No. B1674714
CAS RN: 94739-29-4
M. Wt: 457.3 g/mol
InChI Key: WTOVRSWDBLIFHU-UHFFFAOYSA-N
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Description

Lemildipine is a new dihydropyridine calcium entry blocker . It is used as a calcium channel inhibitor . The CAS number for Lemildipine is 94739-29-4 .


Molecular Structure Analysis

The molecular formula of Lemildipine is C20H22Cl2N2O6 . It has an average mass of 457.305 Da and a monoisotopic mass of 456.085480 Da .


Physical And Chemical Properties Analysis

Lemildipine has a density of 1.3±0.1 g/cm3, a boiling point of 585.6±50.0 °C at 760 mmHg, and a flash point of 308.0±30.1 °C . It has 8 H bond acceptors, 3 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

Hypertension and Cerebrovascular Ischemia

Lemildipine, a 1,4-dihydropyridine calcium channel blocker, has been studied for its potential in treating hypertension and cerebrovascular ischemia. Studies have shown that oral administration of Lemildipine significantly lowers blood pressure and increases cerebral blood flow in patients with essential hypertension accompanied by cerebrovascular disorder (Beech, 1998).

Renal Microcirculation in Hypertension

Research involving spontaneously hypertensive rats (SHR) found that Lemildipine can affect renal hemodynamics and the tubuloglomerular feedback mechanism. This study indicated that Lemildipine can dilate afferent arterioles, thereby correcting the left and downward shift of the tubuloglomerular feedback curve in SHR, and suggesting a balanced systemic and glomerular vasodilation (Kawabata, Ogawa, & Takabatake, 1998).

Pharmaceutical Formulations

Lemildipine has been incorporated into solid dispersion-incorporated suppositories. These formulations showed improved rectal bioavailability in dogs, indicating potential for different administration routes and formulations (Oribe et al., 1995).

Stereo-Selective Calcium Antagonistic Properties

The stereo-selective calcium antagonistic properties of Lemildipine enantiomers were assessed in vascular tissues. The findings revealed that (-)-Lemildipine was significantly more potent than its (+) enantiomer, offering insights into the stereo-selective actions of this drug (Nakayama, Nakazawa, Fukuta, & Tanaka, 1996).

properties

IUPAC Name

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOVRSWDBLIFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048812
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lemildipine

CAS RN

94739-29-4
Record name Lemildipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94739-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lemildipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lemildipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEMILDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
T Oribe, M Yamada, K Takeuchi, S Tsunemi… - International journal of …, 1995 - Elsevier
… lemildipine with HPMC were manufactured by coating an organic drug-polymer solution onto the surface of crystalline lactose with a fluidized bed granulator. Lemildipine … of lemildipine …
Number of citations: 8 www.sciencedirect.com
M Kawabata, T Ogawa, T Takabatake - Hypertension Research, 1998 - jstage.jst.go.jp
… A high dose of lemildipine induced a rightward and slightly upward shift of the TGF curve; … A low dose of lemildipine did not affect TGF response. These results indicate that lemildipine …
Number of citations: 4 www.jstage.jst.go.jp
T Nakatsuka, K Kawana, E Haraguchi, H Matsumoto - Oyo Yakuri, 1995 - hero.epa.gov
The present study was conducted to evaluate the potential developmental toxicity of lemildipine, a new 1, 4-dihydropyridine calcium entry blocker, in rats. Lemildipine, at dosage levels …
Number of citations: 1 hero.epa.gov
K Nakayama, T Nakazawa, Y Fukuta… - Arzneimittel …, 1996 - europepmc.org
… lemildipine showed a slow onset and long duration of Ca2+ antagonistic action. Pretreatment with (-)-lemildipine and (+/-)-lemildipine … lemildipine and nifedipine were less potent. Of the …
Number of citations: 3 europepmc.org
Y Hattori, M Kanno - Cardiovascular drug reviews, 1996 - Wiley Online Library
… The slow onset and long duration of action of lemildipine are evident also in vitro (10,29). In … been treated with lemildipine. In patients with essential hypertension lemildipine, adminis…
Number of citations: 3 onlinelibrary.wiley.com
DJ Beech - Idrugs: the Investigational Drugs Journal, 1998 - europepmc.org
Lemildipine is a 1, 4-dihydropyridine calcium channel blocker which is under phase III development by Banyu (Merck and Co), in Japan, for its potential to treat hypertension and …
Number of citations: 2 europepmc.org
K Samura, M Kemi, H Kuno… - Oyo Yakuri …, 1995 - [Sendai, Japan: Oyo Yakuri …
Number of citations: 0
T Nakagawa, Y Yamauchi, S Kondo… - Japanese Journal of …, 1996 - Elsevier
Number of citations: 0
T Nakatsuka, T Komatsu… - Oyo Yakuri …, 1995 - [Sendai, Japan: Oyo Yakuri …
Number of citations: 0
K Samura, Y Nakada, M Sasaki… - Oyo Yakuri …, 1995 - [Sendai, Japan: Oyo Yakuri …
Number of citations: 0

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